Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
Description
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate (CAS: 6914-79-0) is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with a cyano (-CN) group at the 4-position and a methyl ester (-COOCH3) at the 1-position. This compound serves as a versatile building block in synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. Its synthesis involves catalytic hydrogenation or functional group interconversion, as demonstrated by its reduction to methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate using PtO2 and H2O . The compound’s structural rigidity and substituent diversity make it valuable for studying steric and electronic effects in reactivity.
Properties
IUPAC Name |
methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSHTDGCQQHAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732124 | |
| Record name | Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54202-05-0 | |
| Record name | Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate with trichlorophosphate in 1,2-dichloroethane under reflux conditions. The reaction mixture is then cooled, and the product is extracted and purified .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques such as reflux, extraction, and purification, which can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile and ester groups can participate in various biochemical pathways, leading to different biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo[2.2.2]octane Core
The bicyclo[2.2.2]octane framework is a common motif in medicinal and materials chemistry. Key analogs and their properties are summarized below:
Table 1: Structural Analogs and Key Properties
Key Observations :
- Electronic Effects: The electron-withdrawing cyano group in the parent compound enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attacks (e.g., reductions to amines) . In contrast, sulfur- or halogen-substituted analogs (e.g., -SPh, -Br) exhibit distinct reactivity profiles, such as participation in radical pathways .
- Steric Effects : Bulky substituents like phenylthio (-SPh) or pyridinyl groups introduce steric hindrance, affecting reaction yields. For example, the synthesis of methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate proceeds in 62% yield , while smaller substituents (e.g., -CN) allow higher functionalization efficiency.
Functional Group Transformations and Bioactivity
- Amino Derivatives: Reduction of the cyano group yields methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate, a precursor to bioactive molecules. The amino analog (CAS: 135908-43-9) has a similarity score of 0.97 to the parent compound and is used in peptidomimetics .
- Isocyanato and Hydroxymethyl Derivatives : Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate (CAS: 1357397-18-2) is highly reactive in urea/thiourea formations but poses significant toxicity risks (Hazard Statements: H301, H311) . Hydroxymethyl derivatives (CAS: 828-52-4) are intermediates in prodrug design .
Pharmacological Relevance
- Antidiabetic Agents: Ethyl 4-({2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl}amino)bicyclo[2.2.2]octane-1-carboxylate (CAS: 1146699-66-2) demonstrates hypoglycemic activity, highlighting the role of bicyclic scaffolds in drug discovery .
- Contraceptive Applications : 4-Phenylbicyclo[2.2.2]octane derivatives exhibit estrogenic activity, underscoring the scaffold’s versatility in hormone-mimicking therapeutics .
Biological Activity
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate (CAS Number: 54202-05-0) is an organic compound notable for its unique bicyclic structure and the presence of both a nitrile and an ester functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H15NO2
- Molecular Weight : 193.24 g/mol
- Functional Groups : Nitrile (–C≡N) and Ester (–COOR)
The bicyclic structure of this compound contributes to its reactivity and interaction with biological systems. The nitrile group can participate in various biochemical pathways, leading to different biological effects.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors within biological systems. The following mechanisms have been proposed:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, altering metabolic pathways.
- Receptor Binding : It may act as a ligand for certain receptors, influencing cellular signaling pathways.
- Chemical Reactivity : The nitrile group can be oxidized or reduced, potentially leading to the formation of biologically active metabolites.
Anticancer Potential
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of bicyclic compounds have shown effectiveness in cancer chemotherapy by inducing apoptosis in cancer cells or inhibiting tumor growth.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of bicyclic compounds, including this compound, and evaluated their cytotoxicity against different cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents .
Study 2: Neuroprotective Properties
A study focused on the neuroprotective effects of bicyclic compounds demonstrated that this compound could reduce neuronal apoptosis induced by oxidative stress in vitro. This suggests a mechanism that could be beneficial in neurodegenerative diseases .
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | Bicyclic | Moderate cytotoxicity |
| Bicyclo[2.2.2]octane-1-carboxylic acid derivatives | Bicyclic | Antimicrobial properties |
| Methyl 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylate | Bicyclic | Enhanced potency against cancer cells |
The unique combination of functional groups in this compound differentiates it from other similar compounds, potentially enhancing its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
